Synthesis and Characterization of Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate
Synthesis and Characterization of Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate
This guide provides an in-depth technical analysis of the synthesis and characterization of Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate . It is designed for medicinal chemists and process scientists, focusing on regioselectivity control, self-validating protocols, and definitive structural assignment.
Executive Summary
The benzotriazole scaffold is a privileged structure in drug discovery, serving as a bioisostere for indoles and purines. However, the synthesis of N-alkylated benzotriazoles is complicated by annular tautomerism (1H, 2H, 3H), which often leads to mixtures of N1, N2, and N3 regioisomers upon alkylation.
For the specific target Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate , regiocontrol is critical. The presence of the ester group at position 5 desymmetrizes the benzene ring, making the N1 and N3 isomers chemically distinct (N1-Me-5-COOMe vs. N3-Me-5-COOMe, the latter being equivalent to N1-Me-6-COOMe).
This guide outlines two primary workflows:
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The Regioselective Route (Gold Standard): A stepwise construction of the triazole ring from a pre-functionalized diamine precursor to exclusively yield the N1 isomer.
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The Direct Methylation Route (Conventional): Alkylation of the parent benzotriazole followed by chromatographic resolution of isomers.
Retrosynthetic Analysis & Strategy
The core challenge is distinguishing between the three potential alkylation sites. The Regioselective Route avoids this by installing the methyl group on the specific aniline nitrogen before ring closure.
Strategic Pathway Diagram
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis (Recommended)
This route guarantees the position of the N-methyl group by anchoring it to the position para to the carboxylate prior to ring formation.
Reaction Scheme:
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SNAr: Methyl 4-chloro-3-nitrobenzoate + MeNH₂ → Methyl 4-(methylamino)-3-nitrobenzoate.
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Reduction: Methyl 4-(methylamino)-3-nitrobenzoate → Methyl 4-(methylamino)-3-aminobenzoate.
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Cyclization: Methyl 4-(methylamino)-3-aminobenzoate + NaNO₂ → Target .
Step 1: Nucleophilic Aromatic Substitution
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Reagents: Methyl 4-chloro-3-nitrobenzoate (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq).
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Solvent: THF or DMF.
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Procedure:
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Dissolve Methyl 4-chloro-3-nitrobenzoate in THF at 0°C.
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Add methylamine solution dropwise. The electron-withdrawing nitro and ester groups activate the C4-Cl bond for displacement.
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Stir at RT for 4–6 hours. Monitor by TLC (the product is a bright yellow/orange solid).
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Workup: Pour into ice water. Filter the yellow precipitate. Recrystallize from EtOH.
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Checkpoint: 1H NMR should show a doublet for NH-Me (~3.0 ppm) and a quartet/broad singlet for N H-Me.
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Step 2: Nitro Reduction
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Reagents: H₂ (1 atm), 10% Pd/C (5 wt%), or Fe powder/NH₄Cl (for chemoselectivity if ester hydrolysis is a concern).
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Solvent: MeOH/EtOAc (1:1).
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Procedure:
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Suspend the nitro compound and catalyst in solvent.
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Stir under H₂ balloon for 12 hours.
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Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to yield the diamine as a tan solid.
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Stability Warning: Phenylenediamines are oxidation-sensitive. Use immediately in Step 3.
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Step 3: Diazotization and Cyclization
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Reagents: Sodium Nitrite (1.2 eq), Glacial Acetic Acid (Solvent/Acid).
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Procedure:
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Dissolve the diamine (Methyl 4-(methylamino)-3-aminobenzoate) in glacial acetic acid. Cool to 0–5°C.
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Add NaNO₂ (aq. saturated solution) dropwise.
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Mechanism: The primary amine (–NH₂) at position 3 reacts with nitrosonium ion to form a diazonium salt. The secondary amine (–NHMe) at position 4 attacks the diazonium nitrogen, closing the ring.
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Stir for 1 hour at 0°C, then allow to warm to RT.
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Workup: Dilute with water. The product usually precipitates. If not, extract with DCM, wash with NaHCO₃ (to remove AcOH), dry, and concentrate.
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Protocol B: Non-Selective Methylation (Direct Route)
Used when the specific diamine precursor is unavailable. This route requires rigorous chromatographic separation.
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Starting Material: Methyl 1H-benzotriazole-5-carboxylate (commercially available or synthesized from 3,4-diaminobenzoic acid).
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Methylation:
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Dissolve substrate in Acetone or DMF.
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Add K₂CO₃ (1.5 eq) and Iodomethane (MeI, 1.1 eq).
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Stir at RT for 2 hours.
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Outcome: A mixture of three isomers:
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Isomer A (Target): Methyl 1-methyl-1,2,3-benzotriazole-5-carboxylate (~40-50%).
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Isomer B (N2): Methyl 2-methyl-1,2,3-benzotriazole-5-carboxylate (~20-30%).
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Isomer C (N3): Methyl 1-methyl-1,2,3-benzotriazole-6-carboxylate (often minor, ~10-20%).
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Purification Strategy (Critical)
The isomers have distinct dipole moments.
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TLC: Silica gel, 30% EtOAc in Hexanes.
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Order of Elution: Generally N2 (least polar) > N1/N3 (more polar).
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Column Chromatography: Use a gradient of 10% → 50% EtOAc/Hexanes. The N2 isomer elutes first. The N1 and N3 isomers may overlap; slow gradient or recrystallization is required for final purity.
Characterization & Self-Validating Systems
Distinguishing the N1, N2, and N3 isomers is the most frequent point of failure. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) for definitive assignment.
Diagnostic NMR Data Table
| Feature | N1-Methyl (Target) | N2-Methyl (Impurity) | N3-Methyl (Isomer) |
| Symmetry | Asymmetric | Asymmetric (due to 5-ester) | Asymmetric |
| N-Me Shift | ~4.2 - 4.3 ppm | ~4.4 - 4.5 ppm | ~4.2 - 4.3 ppm |
| NOE Correlation | Me ↔ H7 (Strong) | Me ↔ H4 & H7 (Weak/Distal) | Me ↔ H4 (Strong) |
| C13 N-Me | ~35 ppm | ~42 ppm | ~35 ppm |
| Aromatic Region | H4 and H6 distinct doublets | H4/H6/H7 pattern differs | H4/H7 pattern inverted |
The "Self-Validating" NOESY Logic
To validate your structure, acquire a 2D NOESY spectrum.
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Identify the N-Methyl singlet (~4.3 ppm).
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Identify the aromatic protons.[1][2]
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H4: Singlet/Doublet (meta coupling) at ~8.5 ppm (deshielded by adjacent C=O and Triazole).
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H7: Doublet at ~7.6–7.8 ppm.
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The Test:
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If N1-Me , you will see an NOE cross-peak with H7 (the proton on the benzene ring ortho to the N-Me). You will NOT see a cross-peak with H4.
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If N3-Me (1-Me-6-carboxylate), you will see an NOE cross-peak with H4 (which is now ortho to the N-Me in the renumbered ring).
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If N2-Me , the methyl is distant from both, or shows weak interactions with both H4 and H7 depending on conformation, but the chemical shift of the methyl group is usually distinctively downfield (~4.5 ppm).
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Characterization Workflow Diagram
Safety & Handling
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Explosion Hazard: Benzotriazoles can be explosive, particularly during distillation or if heated dry. Never distill the neat compound.
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Methylating Agents: Iodomethane is a potent neurotoxin and alkylating agent. Use in a fume hood with appropriate gloves.
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Diazonium Salts: The intermediate in Protocol A is unstable. Do not isolate the dry diazonium salt; proceed immediately to cyclization in solution.
References
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Regioselective Synthesis via Intramolecular Cyclization
- Title: One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
- Source: TSI Journals, Organic Chemistry: An Indian Journal.
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URL:[Link]
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Precursor Synthesis (3-methyl-4-aminobenzoic acid analogs)
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Isomer Distinction (NMR/NOESY)
- Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Source: Oxford Instruments Applic
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URL:[Link]
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General Benzotriazole Properties
Sources
- 1. pure.bond.edu.au [pure.bond.edu.au]
- 2. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]
- 4. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. methyl 1H-1,2,3-benzotriazole-5-carboxylate | C8H7N3O2 | CID 6409672 - PubChem [pubchem.ncbi.nlm.nih.gov]
